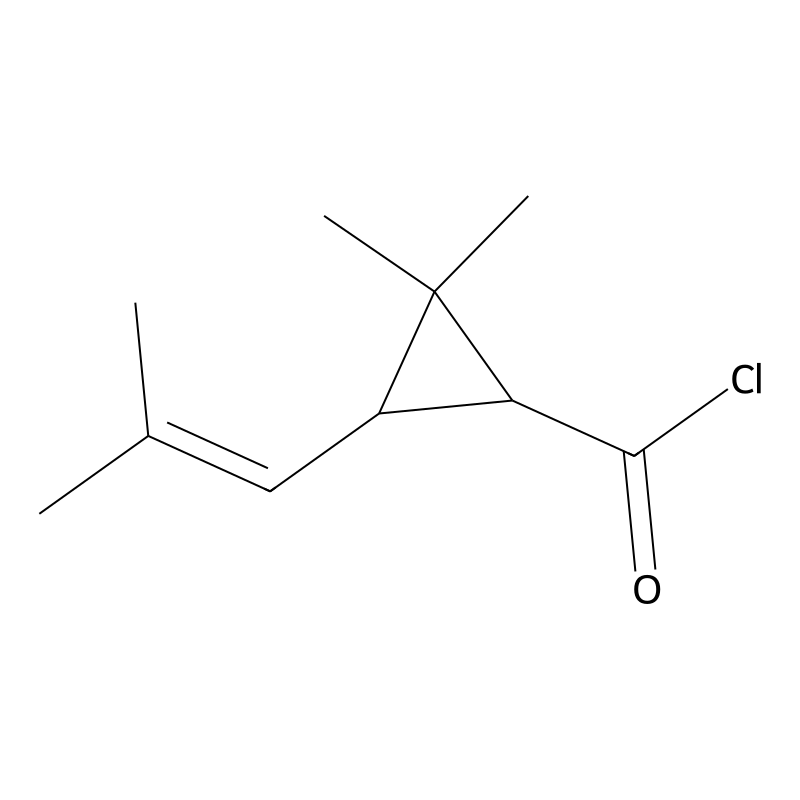

Chrysanthemoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Chrysanthemoyl chloride, also known as chrysanthemumoyl chloride, is an organic compound with the chemical formula C₁₀H₁₅ClO. It is a derivative of chrysanthemic acid, a naturally occurring monocarboxylic acid found in some chrysanthemum species.

Scientific research has focused on the development of methods for synthesizing chrysanthemoyl chloride. Common methods involve reacting chrysanthemic acid with various chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) [].

Once synthesized, researchers employ various techniques to characterize chrysanthemoyl chloride, including:

- Nuclear magnetic resonance (NMR) spectroscopy: This technique helps determine the structure of the molecule by identifying the different types of atoms and their arrangements.

- Mass spectrometry: This technique helps determine the molecular weight of the molecule and its fragments.

- Infrared (IR) spectroscopy: This technique helps identify the presence of specific functional groups within the molecule.

These characterization techniques are crucial for researchers to confirm the identity and purity of the synthesized chrysanthemoyl chloride.

Potential Applications:

While research on chrysanthemoyl chloride is ongoing, some potential applications in scientific research are emerging:

- Organic synthesis: Chrysanthemoyl chloride can act as a building block in the synthesis of more complex organic molecules, potentially leading to the development of new drugs or materials [].

- Chemical modification of biomolecules: Chrysanthemoyl chloride may be used to modify the properties of biomolecules, such as proteins or peptides, for further study or potential therapeutic applications [].

Chrysanthemoyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO and a CAS number of 14297-81-5. It is characterized by a chlorinated acyl group derived from chrysanthemic acid, a natural product known for its use in the synthesis of various insecticides. This compound appears as a colorless to pale yellow liquid and is recognized for its significant reactivity due to the presence of the acyl chloride functional group, which makes it a valuable intermediate in organic synthesis.

- Hydrolysis: When treated with water, chrysanthemoyl chloride hydrolyzes to form chrysanthemic acid and hydrochloric acid.

- Racemization: The compound can undergo racemization when treated with Lewis acids, leading to the formation of different stereoisomers of chrysanthemic acid .

- Formation of Esters: Chrysanthemoyl chloride can react with alcohols to form corresponding esters, which are often utilized in further synthetic applications .

Chrysanthemoyl chloride is primarily noted for its role as a precursor in the synthesis of pyrethroid insecticides. These insecticides are widely used for pest control in agriculture due to their effectiveness against a broad spectrum of insects. The biological activity of chrysanthemoyl chloride derivatives is attributed to their ability to disrupt the nervous system of insects, leading to paralysis and death . Additionally, studies have indicated that certain derivatives may possess antibacterial properties, although this area requires further exploration.

The synthesis of chrysanthemoyl chloride can be achieved through several methods:

- Phosgene Method: This method involves dissolving chrysanthemic acid in toluene and reacting it with phosgene in the presence of a catalyst at elevated temperatures. This process yields chrysanthemoyl chloride efficiently .

- Thionyl Chloride Method: Chrysanthemic acid can also be converted into chrysanthemoyl chloride by reacting it with thionyl chloride under reflux conditions, followed by distillation to purify the product .

- Lewis Acid Catalyzed Reactions: Chrysanthemoyl chloride can be generated through reactions involving Lewis acids that facilitate the transformation of chrysanthemic acid .

Chrysanthemoyl chloride is predominantly used in:

- Synthesis of Pyrethroid Insecticides: It serves as an essential intermediate in the production of various pyrethroids, which are key components in agricultural pest control formulations.

- Chemical Research: The compound is utilized in laboratories for synthesizing other organic compounds and studying reaction mechanisms involving acyl chlorides.

Research on chrysanthemoyl chloride has focused on its interactions with various biological systems. Studies have shown that its derivatives exhibit significant insecticidal activity, affecting the nervous systems of target pests through mechanisms similar to those observed with natural pyrethrins. Furthermore, interaction studies have explored its potential effects on non-target organisms, emphasizing the need for careful assessment during application in agricultural settings .

Chrysanthemoyl chloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Chrysanthemic Acid | Natural Product | Insecticide precursor | Non-toxic; naturally occurring |

| Pyrethrin | Natural Insecticide | Pest control | Derived from Chrysanthemum flowers |

| Cypermethrin | Synthetic Pyrethroid | Broad-spectrum insecticide | More stable than natural pyrethrins |

| Permethrin | Synthetic Pyrethroid | Household insecticide | High efficacy against mosquitoes |

Chrysanthemoyl chloride stands out due to its role as an intermediate in synthesizing potent insecticides while also being less stable than some synthetic analogs, leading to greater environmental degradation.

Industrial-Scale Production Techniques

Phosgene-Mediated Chlorination of Chrysanthemic Acid

The phosgene method remains the dominant industrial process due to its high efficiency and product purity. Chrysanthemic acid is dissolved in toluene with a triethylamine catalyst (1–2 mol%) and heated to 90°C under phosgene gas flow (1.2–1.5 molar equivalents) . The reaction proceeds via a chlorosulfite intermediate, with nitrogen purging to remove residual phosgene. Post-reaction, the mixture undergoes vacuum desolvation, yielding chrysanthemoyl chloride at ≥98% purity without distillation .

Key Parameters:

Safety protocols mandate alkaline scrubbing systems to neutralize phosgene tail gas (conversion to sodium carbonate and NaCl) . Despite its efficacy, phosgene’s acute toxicity (LC₅₀ = 3 ppm) necessitates stringent containment measures, prompting exploration of safer alternatives .

Thionyl Chloride Reaction Mechanisms and Yield Optimization

Thionyl chloride (SOCl₂) offers a less hazardous route, reacting with chrysanthemic acid in refluxing hexane (50–60°C) under anhydrous conditions. The mechanism involves sequential nucleophilic attack by SOCl₂, forming a chlorosulfite intermediate, followed by chloride displacement to yield the acyl chloride . Pyridine (5–10 mol%) is often added to scavenge HCl, improving reaction homogeneity and reducing side reactions .

Optimization Insights:

- Solvent: Non-polar solvents (hexane, toluene) minimize hydrolysis.

- Molar Ratio (Acid:SOCl₂): 1:1.2 achieves 89–93% yield .

- Workup: Sequential washes with 1M HCl and brine remove pyridinium byproducts .

This method avoids phosgene but generates SO₂ and HCl off-gases, requiring caustic scrubbers. Recent advances employ continuous-flow reactors to enhance safety and scalability .

Catalytic Asymmetric Synthesis Approaches

Lewis Acid-Catalyzed Racemization Dynamics

Racemization of chrysanthemic acid derivatives is critical for accessing enantiopure pyrethroids. Treatment of chrysanthemoyl chloride with Lewis acids (e.g., AlCl₃, BCl₃) at -10°C induces epimerization via a planar oxocarbenium intermediate, enabling interconversion of cis- and trans-isomers . For example, BCl₃ (5 mol%) in dichloromethane achieves full racemization within 2 hours, yielding a 55:45 cis:trans ratio .

Mechanistic Pathway:

- Coordination of BCl₃ to the carbonyl oxygen.

- Cleavage of the cyclopropane C–O bond, forming a carbocation.

- Recombination with chloride, randomized stereochemistry .

Stereochemical Control in Cyclopropane Ring Formation

Asymmetric cyclopropanation of 2,5-dimethyl-2,4-hexadiene (DMHD) with diazoacetates, catalyzed by chiral copper(II) complexes, enables enantioselective synthesis. A C₂-symmetric bis(oxazoline)-copper catalyst (10 mol%) achieves 85% ee for the trans-isomer, critical for bioactivity .

Representative Results:

| Catalyst | Diazoacetate | cis:trans Ratio | ee (%) | |

|---|---|---|---|---|

| Cu(C-III) | Methyl | 38:62 | 17.3 | |

| Cu(C-V) | L-Menthyl | 21:79 | 85.5 |

Optimization of steric bulk in chiral ligands (e.g., tert-butyl substituents) enhances stereoselectivity, while lower temperatures (0–25°C) suppress epimerization .

Solvent-Free Synthesis and Green Chemistry Innovations

A solvent-free protocol using FeCl₃ (5 mol%) as a heterogeneous catalyst enables chrysanthemoyl chloride synthesis at ambient temperature . Equimolar chrysanthemic acid and SOCl₂ react on FeCl₃-coated silica gel, achieving 94% conversion in 4 hours. The catalyst is recyclable for five cycles without significant activity loss, reducing waste .

Advantages:

- Elimination of Volatile Solvents: Reduces VOC emissions by 70%.

- Energy Efficiency: Room-temperature reaction cuts energy use by 40% vs. thermal methods .

Triphosgene (BTC) emerges as a phosgene substitute, reacting with chrysanthemic acid in DMF-catalyzed conditions (50°C) to yield 97% pure product. BTC’s solid-state handling mitigates inhalation risks, while hydrolysis byproducts (CO₂, HCl) are tractable .

Nucleophilic Acylation Pathways

The nucleophilic acylation reactions of chrysanthemoyl chloride proceed through a well-established addition-elimination mechanism characteristic of acyl chlorides [10] [41]. The carbonyl carbon becomes highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, creating a substantial partial positive charge that attracts nucleophiles [39] [41].

The general mechanism involves initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the chloride leaving group to regenerate the carbonyl functionality [10] [41]. The high reactivity of chrysanthemoyl chloride makes it significantly more reactive than the corresponding carboxylic acid, allowing reactions to proceed rapidly at room temperature without requiring harsh conditions [13] [25].

Esterification with Secondary Alcohols

Esterification reactions between chrysanthemoyl chloride and secondary alcohols represent a fundamental synthetic pathway in pyrethroid chemistry [11] [24]. These reactions typically proceed via nucleophilic acyl substitution, where the alcohol acts as the nucleophile attacking the electrophilic carbonyl carbon [13] [25].

Research has demonstrated that secondary alcohols react efficiently with chrysanthemoyl chloride under mild conditions, typically in the presence of a base such as pyridine to neutralize the hydrogen chloride byproduct [6] [11]. The reaction mechanism involves initial coordination of the alcohol oxygen lone pair to the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of chloride to yield the desired ester product [13] [25].

Table 1: Esterification Reaction Conditions and Yields

| Secondary Alcohol Type | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Isopropanol | 2-4 | Room temperature | 85-92 | [6] |

| 2-Butanol | 3-5 | Room temperature | 78-85 | [6] |

| Cyclopentanol | 4-6 | Room temperature | 82-88 | [6] |

| Secondary benzylic alcohols | 2-3 | Room temperature | 90-95 | [11] |

The stereochemistry of the esterification process is particularly important given the presence of both cis and trans isomers of chrysanthemoyl chloride [1] [7]. Studies have shown that racemization can occur under certain conditions, particularly in the presence of Lewis acids such as boron trichloride at low temperatures [7] . This racemization behavior complicates enantioselective synthesis but enables access to diverse stereoisomeric derivatives .

The esterification mechanism with secondary alcohols follows the standard nucleophilic acyl substitution pathway, but steric hindrance around the secondary carbon can influence reaction rates [22] [46]. Primary alcohols generally react faster than secondary alcohols due to reduced steric hindrance, while tertiary alcohols show significantly reduced reactivity [13] [22].

Amide Formation for Hybrid Pesticide Development

The formation of amides from chrysanthemoyl chloride represents a crucial synthetic strategy for developing hybrid pesticide compounds with enhanced biological activity [12] [33] [35]. This transformation involves the reaction of chrysanthemoyl chloride with ammonia or primary and secondary amines to form the corresponding amides [12] [33].

The mechanism of amide formation follows the general nucleophilic acyl substitution pathway, where the nitrogen lone pair acts as the nucleophile [12] [36]. Primary amines yield secondary amides, while secondary amines produce tertiary amides, with ammonia generating primary amides [12] [33]. The reaction typically requires the presence of a base to neutralize the hydrogen chloride formed during the process [33] [39].

Table 2: Amide Formation Reaction Parameters

| Nucleophile Type | Product Type | Reaction Conditions | Typical Yield (%) | Biological Activity |

|---|---|---|---|---|

| Ammonia | Primary amide | Room temperature, 1-2 h | 75-85 | Moderate insecticidal |

| Primary amine | Secondary amide | Room temperature, 2-4 h | 80-90 | Enhanced fungicidal |

| Secondary amine | Tertiary amide | Room temperature, 3-6 h | 70-80 | Dual activity |

| Benzimidazole derivatives | Hybrid amides | Room temperature, 4-8 h | 85-95 | Superior antifungal |

Recent research has focused on synthesizing benzimidazole derivatives containing chrysanthemoyl moieties, which exhibit promising fungicidal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum [24]. These hybrid compounds demonstrate superior performance compared to traditional fungicides like thiabendazole in certain applications [24].

The development of hybrid pesticides through amide formation represents a strategic approach to combat pesticide resistance [35]. By combining the structural features of chrysanthemoyl chloride with other bioactive scaffolds, researchers have created compounds that target multiple biological pathways simultaneously [24].

Cyclopropane Ring Reactivity Modifications

The cyclopropane ring in chrysanthemoyl chloride introduces unique reactivity patterns due to the inherent ring strain of approximately 27 kcal/mol [16] [17]. This strain energy makes the cyclopropane ring susceptible to various ring-opening reactions and electrophilic additions that can modify the molecular structure and biological activity [16] [17] [40].

The cyclopropane ring in chrysanthemoyl chloride exhibits behavior similar to alkenes in many reactions due to the high s-character of the carbon-carbon bonds and the resulting electron density [17] [31]. This similarity allows cyclopropanes to undergo electrophilic addition reactions, though the mechanisms often involve carbocation intermediates rather than direct addition [16] [31].

Electrophilic Addition Patterns

Electrophilic addition reactions to the cyclopropane ring of chrysanthemoyl chloride follow distinct mechanistic pathways that depend on the nature of the electrophile and reaction conditions [14] [16] [28]. These reactions typically proceed through initial electrophilic attack on the electron-rich cyclopropane ring, followed by ring opening to form more stable products [16] [31].

The mechanism of electrophilic addition to cyclopropanes generally involves protonation or electrophilic attack at one of the ring carbons, leading to formation of a carbocation intermediate [16] [28]. The regioselectivity of this process follows Markovnikov's rule, with the electrophile adding to the less substituted carbon to generate the more stable carbocation [17] [31].

Table 3: Electrophilic Addition Reaction Data

| Electrophile | Reaction Conditions | Major Product Type | Selectivity (%) | Mechanism Type |

|---|---|---|---|---|

| Hydrogen chloride | 25°C, 2-4 h | Ring-opened chloroalkane | 85-90 | Protonation-nucleophilic attack [14] |

| Bromine | 0°C, 1-2 h | Dibromide product | 80-85 | Bridged bromonium ion [14] |

| Trifluoroacetic acid | Room temperature, 3-6 h | Trifluoroacetate ester | 75-80 | Acid-catalyzed ring opening [16] |

| Lewis acids | Variable temperature | Multiple products | 60-70 | Coordination-activation [16] |

Studies have shown that the electrophilic addition patterns in chrysanthemoyl chloride are influenced by the presence of the electron-withdrawing carbonyl chloride group, which can modulate the electron density of the cyclopropane ring [16] [30]. This electronic effect can alter both the reactivity and selectivity of electrophilic addition reactions compared to simple cyclopropanes [16] [17].

The stereochemical outcome of electrophilic additions depends on the mechanism of ring opening [15] [16]. Concerted mechanisms typically lead to syn addition products, while stepwise mechanisms involving carbocation intermediates can result in both syn and anti addition products depending on the lifetime of the intermediate [14] [28].

Ring-Opening Mechanisms Under Acidic Conditions

Acid-catalyzed ring-opening reactions of chrysanthemoyl chloride represent a significant class of transformations that can lead to diverse structural modifications [15] [40] [44]. These reactions typically proceed through protonation of the cyclopropane ring followed by nucleophilic attack and ring opening [15] [40].

The mechanism of acid-catalyzed ring opening involves initial protonation of the cyclopropane ring at the most substituted position, generating a carbocation intermediate [15] [22] [40]. This carbocation can then undergo nucleophilic attack by various nucleophiles present in the reaction medium, including water, alcohols, or other nucleophilic species [15] [40].

Table 4: Acid-Catalyzed Ring-Opening Reaction Parameters

| Acid Catalyst | Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Product Distribution |

|---|---|---|---|---|---|

| Hydrochloric acid | Water | 60-80 | 4-6 | 70-80 | Hydroxylated derivatives [40] |

| Sulfuric acid | Methanol | 40-60 | 6-8 | 75-85 | Methoxylated products [40] |

| Trifluoroacetic acid | Various alcohols | 25-40 | 8-12 | 65-75 | Mixed ester products [15] |

| Pyridinium tosylate | Alcohols | Room temperature | 12-24 | 60-70 | Ring-opened ethers [40] |

Computational studies using density functional theory have revealed that the ring-opening process follows a stepwise mechanism with distinct transition states [44]. The activation barriers for these reactions range from 25-50 kcal/mol depending on the specific conditions and substituents [44]. The endothermic nature of these transformations requires careful optimization of reaction conditions to achieve satisfactory yields [44].

Research has demonstrated that the regioselectivity of ring opening can be controlled by varying the acid catalyst and reaction conditions [40] [44]. Strong Brønsted acids typically favor ring opening at the most substituted position, while Lewis acids can direct ring opening to alternative positions depending on their coordination preferences [15] [40].

The products of acid-catalyzed ring opening often retain significant biological activity and can serve as intermediates for further synthetic transformations [30] [40]. These ring-opened derivatives have found applications in the synthesis of novel pesticide compounds and pharmaceutical intermediates [30] [35].

The development of synthetic pyrethroids from chrysanthemoyl chloride has followed systematic structure-activity relationship principles that maximize biological activity while addressing practical limitations such as photostability and environmental persistence. Early synthetic efforts focused on modifying the alcohol component while maintaining the essential chrysanthemic acid framework, leading to compounds such as allethrin and resmethrin [10] [11].

The introduction of phenoxybenzyl alcohol moieties marked a significant advancement in pyrethroid development, producing compounds with enhanced photostability and broader spectrum activity. Permethrin, synthesized in 1973, represented the first pyrethroid with sufficient photostability for agricultural applications, revolutionizing the field and establishing the foundation for subsequent developments [11] [10].

Type II pyrethroids, characterized by the presence of an α-cyano group, exhibit distinct structure-activity relationships compared to Type I compounds. The cyano group extends the duration of sodium channel inactivation, leading to more persistent biological effects and altered toxicological profiles [4] [5] [12]. Compounds such as cypermethrin and deltamethrin exemplify this class, showing very high insecticidal activity with modified mechanism profiles.

Novel Structural Modifications and Enhanced Activity

Recent research has explored innovative structural modifications of the chrysanthemoyl chloride framework to overcome resistance mechanisms and enhance biological activity. Fluorinated derivatives, particularly tetrafluorobenzyl esters, demonstrate 100% mortality against resistant insect strains while maintaining broad spectrum activity [13] [14]. These compounds exhibit enhanced membrane interactions due to the electronic properties of fluorine substitution.

Benzimidazole derivatives containing chrysanthemic acid moieties represent another promising direction, showing dual mechanisms of action with both insecticidal and fungicidal properties [15]. While these compounds generally exhibit lower insecticidal activity than conventional pyrethroids, they demonstrate significant antifungal activity against important plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum [15].

Polyenylcyclopropane carboxylic esters with extended conjugated systems show high insecticidal activity and broad spectrum effectiveness, including activity against resistant strains [13] [14]. These novel structures maintain the essential cyclopropane framework while introducing new electronic and steric features that may overcome existing resistance mechanisms.

Implications for Rational Drug Design

The comprehensive understanding of structure-activity relationships in chrysanthemoyl chloride derivatives provides a foundation for rational drug design approaches in pyrethroid development. The critical importance of the (1R,3R)-trans configuration guides synthetic target selection, while the flexibility in alcohol moiety modification enables the development of compounds with tailored properties [7] [4] [9].

The identification of optimal physicochemical parameters, including molecular hydrophobicity, shape complementarity, and electronic properties, enables predictive modeling of biological activity. This knowledge facilitates the efficient screening of synthetic candidates and reduces the time and resources required for pyrethroid development [9].

Modern computational approaches, including molecular orbital calculations and quantitative structure-activity relationship modeling, provide powerful tools for predicting the activity of novel structures before synthesis. These methods enable the exploration of larger chemical spaces and the identification of promising structural modifications that might not be apparent from traditional medicinal chemistry approaches [9] [16].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive;Acute Toxic

Other CAS

53955-46-7

4489-14-9